2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine
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Overview
Description
2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group and a pyrrolidinylidene group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine typically involves the reaction of 2-amino-3-methylpyridine with 1-methyl-2-pyrrolidinone under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-3-(1-methyl-2-pyrrolidinylidene)aminopyridine can be compared with similar compounds such as:
2-Amino-3-methylpyridine: This compound has a similar structure but lacks the pyrrolidinylidene group, making it less versatile in certain applications.
2-Aminopyrimidine derivatives: These compounds share the amino group but have different ring structures, leading to distinct chemical and biological properties.
Properties
CAS No. |
84859-10-9 |
---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-[(1-methylpyrrolidin-2-ylidene)amino]pyridin-2-amine |
InChI |
InChI=1S/C10H14N4/c1-14-7-3-5-9(14)13-8-4-2-6-12-10(8)11/h2,4,6H,3,5,7H2,1H3,(H2,11,12) |
InChI Key |
IRTSQGCXHILSGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=C(N=CC=C2)N |
Origin of Product |
United States |
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